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Introduction
Strychnine sulfate, a potent alkaloid neurotoxin, has long been a critical tool in neuroscience

research. Its primary mechanism of action is the competitive antagonism of glycine receptors

(GlyRs), which are ligand-gated chloride ion channels that mediate inhibitory

neurotransmission, predominantly in the spinal cord and brainstem.[1][2] By selectively

blocking these receptors, strychnine disinhibits neuronal circuits, leading to increased

excitability and, at higher concentrations, convulsive activity.[1] This property makes strychnine

an invaluable pharmacological agent for studying the role of glycinergic signaling in various

neuronal processes, including synaptic transmission, network activity, and neuronal

development. Furthermore, its effects on neuronal viability and excitotoxicity are of significant

interest in drug discovery and toxicology.

These application notes provide a comprehensive overview of the use of strychnine sulfate in

neuronal culture studies, including detailed experimental protocols, quantitative data, and

visualizations of relevant pathways and workflows.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1261131?utm_src=pdf-interest
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK459306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5731619/
https://www.ncbi.nlm.nih.gov/books/NBK459306/
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Inhibitory Potency of Strychnine Sulfate on
Glycine Receptors

Cell Type
IC50 / Affinity
Constant (Kᵢ)

Experimental
Method

Reference

Primary cultured rat

neocortical neurons
IC50: 40 nM

Electrophysiology

(whole-cell patch-

clamp)

[3]

Mouse spinal cord

membranes
Kᵢ: 0.03 µM

Radioligand binding

assay ([³H]strychnine)
[4]

Post-natal tissue-

cultured hippocampal

neurons

-
Competitively blocked

by strychnine
[5]

Human embryonic

kidney (HEK) 293

cells expressing α1

GlyR

Blocked by 1 µM

strychnine
Electrophysiology

Table 2: Effects of Strychnine Sulfate on Neuronal
Activity in Culture

Neuronal Culture
Type

Strychnine
Concentration

Observed Effect Reference

Murine spinal cord

cells
5-20 nM

Increased

multichannel bursting

Murine spinal cord

cells
> 5 µM

Regular, coordinated

bursting

Medium spiny

neurons (ventral

striatum)

1 µM
Complete block of

glycinergic mIPSCs
[6]

Crayfish stretch

receptor neuron
Protracted exposure

Prolonged action

potential duration and

repetitive firing

[7]
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Table 3: Effects of Strychnine Sulfate on Neuronal
Viability

Cell Type
Strychnine
Concentrati
on

Duration of
Exposure

Effect on
Viability

Assay Reference

Primary

cultures of rat

cerebral

cortex

Concentratio

n-dependent
Not specified

Reduced

excitotoxic

cell death

(induced by

kainic acid)

LDH release

assay

General

High

concentration

s

Acute

Can lead to

cell death

through

overexcitation

General

knowledge
[1]

Experimental Protocols
Electrophysiological Recording (Whole-Cell Patch-
Clamp)
This protocol is designed to measure the effect of strychnine sulfate on glycine-evoked

currents and miniature inhibitory postsynaptic currents (mIPSCs) in cultured neurons.

Materials:

Cultured neurons on coverslips

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

7.4)

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.02 EGTA, 2 Mg-ATP, 0.5 Na-GTP

(pH 7.2)

Strychnine sulfate stock solution (10 mM in dH₂O, sterile filtered)
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Glycine stock solution (100 mM in dH₂O, sterile filtered)

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette pulling

Procedure:

Place a coverslip with cultured neurons in the recording chamber and perfuse with external

solution.

Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.[8]

Approach a neuron and form a giga-ohm seal.

Rupture the membrane to achieve the whole-cell configuration.

To measure glycine-evoked currents: a. Clamp the neuron at a holding potential of -60 mV. b.

Apply glycine (e.g., 100 µM) to the neuron using a perfusion system to elicit an inward

chloride current. c. Wash out the glycine and allow the current to return to baseline. d.

Perfuse the chamber with the desired concentration of strychnine sulfate (e.g., 10 nM - 1

µM) for 2-5 minutes. e. Co-apply glycine and strychnine and record the current. The

reduction in current amplitude indicates the antagonistic effect of strychnine.

To measure glycinergic mIPSCs: a. In the external solution, add tetrodotoxin (TTX, 0.5 µM)

to block voltage-gated sodium channels and bicuculline (10 µM) to block GABA-A receptors.

[6] b. Record spontaneous mIPSCs for a baseline period (5-10 minutes). c. Apply

strychnine sulfate (e.g., 1 µM) to the bath and continue recording. A reduction in mIPSC

frequency or complete block confirms the presence of glycinergic synapses.[6]

Analyze the data to determine changes in current amplitude, frequency, and decay kinetics.

Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to neuronal

activity modulation by strychnine sulfate.

Materials:
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Cultured neurons on glass-bottom dishes

Calcium indicator dye (e.g., Fluo-4 AM)

Pluronic F-127

Imaging buffer (e.g., Tyrode's solution)

Strychnine sulfate stock solution

Fluorescence microscope with a camera and appropriate filter sets

Image analysis software

Procedure:

Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in imaging

buffer.

Remove the culture medium from the neurons and wash gently with imaging buffer.

Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

Wash the neurons three times with fresh imaging buffer to remove excess dye and allow for

de-esterification for at least 20 minutes.

Acquire baseline fluorescence images of the neurons.

Apply strychnine sulfate at the desired concentration (e.g., 100 nM - 10 µM) to the imaging

chamber.

Record time-lapse fluorescence images to monitor changes in intracellular calcium levels,

which will appear as changes in fluorescence intensity. Increased neuronal activity due to

disinhibition by strychnine is expected to lead to an increase in the frequency and amplitude

of calcium transients.

Analyze the images to quantify changes in calcium signal parameters (e.g., peak amplitude,

frequency of transients).
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Cell Viability (MTT) Assay
This protocol assesses the effect of strychnine sulfate on the metabolic activity of cultured

neurons as an indicator of cell viability.

Materials:

Cultured neurons in a 96-well plate

Strychnine sulfate stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[9]

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

[10]

Microplate reader

Procedure:

Culture neurons in a 96-well plate to the desired confluency.

Treat the neurons with various concentrations of strychnine sulfate for the desired duration

(e.g., 24, 48, or 72 hours). Include untreated control wells.

After the treatment period, add 10 µL of MTT solution to each well (final concentration ~0.5

mg/mL).[10]

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan

crystals.[11]

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.[10]

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.
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Immunocytochemistry
This protocol is for visualizing the expression and localization of glycine receptors in cultured

neurons and observing potential changes upon strychnine treatment.

Materials:

Cultured neurons on coverslips

Strychnine sulfate

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody against a glycine receptor subunit (e.g., anti-GlyR α1)

Fluorescently labeled secondary antibody

DAPI for nuclear staining

Mounting medium

Fluorescence microscope

Procedure:

Treat cultured neurons with strychnine sulfate (e.g., 1 µM) for a desired period (e.g.,

chronic treatment for several days to observe changes in receptor clustering).[12]

Fix the neurons with 4% PFA for 15-20 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.[13]

Wash three times with PBS.
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Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2

hours at room temperature, protected from light.

Wash three times with PBS.

Counterstain with DAPI for 5 minutes.

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

Visualize the staining using a fluorescence microscope. Chronic strychnine treatment has

been shown to cause a reduction in GlyR clusters on the neuronal membrane.[12]
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Caption: Glycine receptor signaling and its blockade by strychnine.
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Caption: Experimental workflow for studying strychnine in neuronal cultures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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